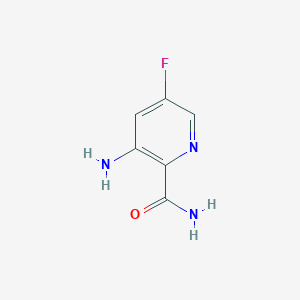

3-Amino-5-fluoropicolinamide

Description

Contextualization within Picolinamide (B142947) Chemistry Research

The picolinamide scaffold is a foundational structure in a significant amount of chemical research, primarily due to its prevalence in biologically active compounds. ontosight.ai This scaffold serves as a versatile building block in the synthesis of more complex molecules. thieme-connect.com Researchers have utilized picolinamide derivatives in the development of agents with potential anti-inflammatory, anticancer, and antimicrobial properties. ontosight.ai The adaptability of the picolinamide core allows for the introduction of various functional groups, which can modulate the compound's biological activity and physical properties. ontosight.ai

The picolinamide moiety itself can act as a directing group in chemical synthesis, facilitating site-selective functionalization of other parts of a molecule. For instance, it has been employed in palladium-catalyzed C-H activation and functionalization reactions, expanding the library of certain chemical motifs. thieme-connect.comresearchgate.net This strategic use of the picolinamide scaffold highlights its importance in creating novel and diverse chemical entities for further investigation.

Significance of Fluorinated Picolinamide Derivatives in Medicinal Chemistry Scaffolds

The introduction of fluorine into picolinamide structures is a key strategy in medicinal chemistry. researchgate.net Fluorine atoms can significantly alter a molecule's properties, including its stability, lipophilicity (the ability to dissolve in fats and lipids), and binding affinity to biological targets. An increase in lipophilicity can enhance the ability of a compound to cross cell membranes, a crucial factor for drug efficacy. benthamscience.com

Overview of Research Trajectories for 3-Amino-5-fluoropicolinamide Congeners

Congeners of 3-Amino-5-fluoropicolinamide, which are compounds with similar structures, are being actively explored in several research directions. One major area of focus is the development of kinase inhibitors. For instance, a complex picolinamide derivative, N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), has been identified as a potent inhibitor of PIM kinases, which are implicated in cancer. acs.orgacs.orgaacrjournals.org This highlights the potential for this class of compounds in oncology.

Another significant research trajectory involves the development of radiolabeled picolinamides for use in medical imaging. The synthesis of fluorine-18 (B77423) labeled picolinamide derivatives allows for their use as PET ligands to visualize and study specific biological targets in the brain, such as the metabotropic glutamate (B1630785) receptor 4 (mGluR4). nih.govnih.gov This research is crucial for understanding the role of these receptors in various neurological conditions and for the development of new drugs.

Furthermore, research into picolinamide derivatives extends to their potential use as antifungal and antimalarial agents. cncb.ac.cnchemrxiv.org By modifying the picolinamide scaffold, researchers aim to create new therapeutic agents to combat infectious diseases, including those with growing resistance to existing treatments. chemrxiv.org

Below is an interactive data table summarizing the research trajectories of some picolinamide congeners:

| Compound Name | Research Area | Key Findings |

| N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447) | Oncology (PIM Kinase Inhibitor) | Potent and selective pan-PIM kinase inhibitor with properties suitable for clinical development. acs.orgacs.orgaacrjournals.org |

| [¹⁸F]-N-(4-chloro-3-((fluoromethyl-d₂)thio)phenyl)-picolinamide | Medical Imaging (PET Ligand) | Shows potential for imaging mGluR4 in the brain. nih.govnih.gov |

| Deuterated picolinamide | Antimalarial | Displays moderate aqueous solubility and metabolic stability with activity against Plasmodium falciparum. chemrxiv.org |

| 4-(4-Amino-2-fluorophenoxy)picolinamide | Oncology (Kinase Inhibitor) | Interacts with kinases involved in cancer progression. |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECSOQRVIVUAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 5 Fluoropicolinamide Derivatives

Diverse Synthetic Routes for Picolinamide (B142947) Core Structures

The construction of the picolinamide scaffold, a substituted pyridine-2-carboxamide, is a foundational aspect of synthesizing the target compound and its analogues. The methodologies often involve building the pyridine (B92270) ring first, followed by the installation of the carboxamide group, or vice-versa.

The precise placement of fluorine and amino groups on the pyridine ring is crucial for the identity of 3-Amino-5-fluoropicolinamide. Several synthetic strategies can achieve this substitution pattern.

One common and effective method for introducing the 3-amino group is the Hofmann rearrangement of a corresponding nicotinamide. Specifically, 5-fluoronicotinamide (B1329777) can be treated with reagents like bromine and sodium hydroxide (B78521) in water. chemicalbook.com This reaction proceeds by converting the amide into an intermediate isocyanate, which then hydrolyzes and decarboxylates to yield the 3-amino-5-fluoropyridine (B1296810) precursor. chemicalbook.com The reaction temperature is controlled, initially kept low during the formation of the N-bromoamide intermediate and then heated to facilitate the rearrangement. chemicalbook.com

Another approach involves the reduction of a heavily halogenated precursor. For example, 3-amino-2,4,6-tribromo-5-fluoropyridine can be hydrogenated using a palladium-on-carbon (Pd/C) catalyst to remove the bromine atoms, yielding 3-amino-5-fluoropyridine. chemicalbook.com

Direct C-H fluorination represents a more modern, late-stage functionalization strategy. Reagents like silver(II) fluoride (B91410) (AgF₂) have been used to directly fluorinate C-H bonds on pyridine rings. nih.govacs.org While selectivity can be a challenge, 3-substituted pyridines containing halo, alkoxy, or cyano groups often show a preference for fluorination at the 2-position. nih.govacs.org This method offers a potential route to introduce fluorine onto a pre-existing 3-aminopyridine (B143674) scaffold. The reactivity of fluoropyridines in subsequent reactions, such as nucleophilic aromatic substitution (SNAr), is significantly higher than that of chloropyridines, making them valuable intermediates. nih.govacs.org

A summary of a key synthetic step is presented below:

| Starting Material | Reagents | Product | Yield | Reference |

| 5-Fluoronicotinamide | 1. Br₂, NaOH, H₂O, 8-25°C | 3-Amino-5-fluoropyridine | 87.2% | chemicalbook.com |

| 2. Heat to 85°C |

While the parent 3-Amino-5-fluoropicolinamide is achiral, its derivatives often incorporate chiral centers to enhance biological specificity. The manufacturing of single-enantiomer chiral compounds on an industrial scale presents significant challenges, making operationally simple and efficient stereoselective syntheses highly desirable. google.com Molybdenum-catalyzed asymmetric allylic alkylation is one advanced method used to create complex scaffolds with high enantioselectivity, which can be applied to generate precursors for chiral derivatives. acs.org Such processes can deliver products containing α-quaternary stereocenters with excellent enantiopurity (>99% ee), which can then be elaborated into more complex structures. acs.org The development of novel chiral ligands is often key to achieving high reactivity and stereoselectivity in these transformations. acs.org

Functionalization and Derivatization Strategies for Enhanced Biological Activity

Once the 3-Amino-5-fluoropicolinamide core is synthesized, further modifications can be made to modulate its activity. These derivatizations typically involve reactions at the amide nitrogen or regioselective substitutions on the pyridine ring.

The formation of the picolinamide's amide bond is a pivotal step. This is typically achieved by coupling the corresponding picolinic acid (or an activated derivative) with an amine. A multitude of methods exist for this transformation, ranging from classical approaches to modern catalytic systems. unimi.it

Classical and Modern Coupling Reagents: The most common strategy involves the activation of the carboxylic acid group of a picolinic acid precursor. This can be done by converting the acid to an acyl halide (e.g., acyl chloride) which then reacts readily with an amine. More frequently, coupling reagents are used to facilitate the reaction directly between the carboxylic acid and the amine under milder conditions. These reagents are broadly categorized and selected based on reaction compatibility and desired yield.

| Reagent Class | Examples | Description |

| Carbodiimides | DCC, EDCl, DIC | These reagents activate the carboxylic acid by forming an O-acylisourea intermediate, which is then attacked by the amine. |

| Uronium/Guanidinium Salts | HATU, HBTU, HCTU, TBTU | These are highly efficient coupling reagents that generate an activated ester in situ, leading to rapid amide bond formation, often used in peptide synthesis. nih.gov |

| Phosphonium Salts | BOP, PyBOP | Similar to uronium salts, these reagents are effective but can generate carcinogenic byproducts. |

| Other | CDI (N,N'-Carbonyldiimidazole) | This reagent forms a reactive acyl-imidazole intermediate. |

Enzymatic strategies, utilizing biocatalysts like lipases or proteases, offer an environmentally benign alternative for amide bond formation, proceeding under mild conditions with high specificity. nih.gov Additionally, green chemistry approaches are being developed that avoid traditional coupling reagents altogether, relying instead on the in-situ formation of thioester intermediates which then react with amines. nih.gov

Introducing additional substituents onto the pyridine ring of 3-Amino-5-fluoropicolinamide allows for extensive structure-activity relationship (SAR) studies. The existing amino and fluoro groups direct the position of new incoming groups.

C-H Functionalization: Transition metal catalysis has enabled the direct functionalization of C-H bonds, providing an atom-economical way to add complexity. The picolinamide group itself can act as a bidentate directing group, facilitating ortho-C-H activation. chim.it Cobalt-catalyzed reactions, for example, have been used to achieve selective C-H activation and annulation with alkynes to build fused ring systems like isoquinolines. chim.itnih.gov This traceless directing group can be easily introduced and subsequently removed after the desired functionalization is complete. chim.itnih.gov

Halogen-Metal Exchange: In cases where the pyridine ring is further halogenated, regioselectivity can be achieved through halogen-metal exchange reactions. For instance, in trihalogenated pyridines, the choice of organometallic reagent and reaction conditions can selectively replace one halogen over another. mdpi.com Studies on 2-chloro-4,5-dibromopyridine have shown that halogen-magnesium exchange can be directed to a specific position, allowing for the introduction of a new functional group at that site, which can then be used in subsequent cross-coupling reactions. mdpi.com This provides a powerful tool for creating orthogonally functionalized pyridine derivatives, which are valuable for medicinal chemistry. mdpi.com

Structural Elucidation and Conformational Analysis of 3 Amino 5 Fluoropicolinamide Derivatives

Advanced Spectroscopic Techniques for Structural Characterization

The precise structure of 3-Amino-5-fluoropicolinamide derivatives is routinely confirmed using a suite of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the molecular framework. In the synthesis of related compounds like N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide, ¹H and ¹³C NMR are employed to confirm the structure of intermediates and the final product. For instance, ¹H NMR spectra of aminopyridine derivatives typically show signals for aromatic protons in the range of δ 7.0-8.5 ppm, while the chemical shifts of the amino group protons can vary and are often broad. The fluorine atom in the picolinamide (B142947) ring significantly influences the chemical shifts of adjacent protons and carbons, providing valuable information about the substitution pattern.

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of newly synthesized derivatives with high accuracy.

Infrared (IR) Spectroscopy is utilized to identify characteristic functional groups within the molecule. For 3-Amino-5-fluoropicolinamide derivatives, key vibrational bands include the N-H stretching of the amino group, typically observed in the 3300-3500 cm⁻¹ region, and the C=O stretching of the amide group, which appears around 1640-1680 cm⁻¹. The presence of the C-F bond can also be identified by its characteristic stretching vibration.

| Spectroscopic Technique | Key Observations for a 3-Amino-5-fluoropicolinamide Derivative |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Amide NH (variable, often broad), Amino NH₂ (variable, broad), Aliphatic protons (δ 1.0-4.0 ppm) |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Carbonyl carbon (δ ~165 ppm), Aliphatic carbons (δ 20-60 ppm) |

| Mass Spectrometry (HRMS) | Confirms the elemental composition and molecular weight of the compound. |

| Infrared (IR) Spectroscopy | N-H stretching (3300-3500 cm⁻¹), C=O stretching (~1650 cm⁻¹), C-F stretching (~1000-1100 cm⁻¹) |

X-ray Crystallography Studies of Compound-Target Complexes

X-ray crystallography provides unparalleled insight into the three-dimensional structure of molecules and their interactions with biological macromolecules at an atomic level. This technique has been instrumental in understanding how derivatives of 3-Amino-5-fluoropicolinamide bind to their protein targets.

Co-crystallization with Biological Macromolecules

A significant breakthrough in understanding the mechanism of action of 3-Amino-5-fluoropicolinamide derivatives came from the co-crystallization of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (also known as PIM447) with its target, the PIM1 kinase. The resulting crystal structure, available in the Protein Data Bank (PDB), reveals the precise orientation of the inhibitor within the enzyme's active site.

Analysis of Binding Pockets and Interaction Modes

The analysis of the co-crystal structure of PIM447 and PIM1 kinase provides a detailed map of the binding interactions. The inhibitor occupies the ATP-binding pocket of the kinase, and its binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.

Key interactions observed in the PIM1-PIM447 complex include:

Hydrogen Bonds: The amino group on the cyclohexyl ring of PIM447 forms crucial hydrogen bonds with the side chains of specific amino acid residues in the PIM1 active site. The picolinamide moiety also participates in hydrogen bonding interactions.

The following table summarizes the key crystallographic data for the PIM1-PIM447 complex.

| Parameter | Value |

| PDB ID | 4N70 |

| Macromolecule | PIM1 Kinase |

| Ligand | N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide |

| Resolution | High resolution, allowing for detailed analysis of atomic interactions. |

| Key Interactions | Hydrogen bonds, hydrophobic interactions |

Conformational Preferences and Molecular Dynamics Simulations

While X-ray crystallography provides a static picture of the bound state, the conformational flexibility of 3-Amino-5-fluoropicolinamide derivatives in solution and their dynamic behavior upon binding to a target are also critical aspects of their function.

Molecular Dynamics (MD) Simulations are powerful computational tools used to study the dynamic behavior of molecules over time. MD simulations of PIM kinase inhibitors, including derivatives of 3-Amino-5-fluoropicolinamide, have been performed to understand the stability of the inhibitor-protein complex and to identify key residues involved in the binding. These simulations can reveal the flexibility of different parts of the inhibitor molecule and the protein, providing insights into the conformational changes that may occur upon binding. The results of MD simulations can complement experimental data from X-ray crystallography and help in the rational design of new, more potent inhibitors.

Structure Activity Relationship Sar Investigations of 3 Amino 5 Fluoropicolinamide Scaffolds As Biological Modulators

Elucidation of Pharmacophoric Features for Target Interaction

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups required for biological activity. For 3-amino-5-fluoropicolinamide derivatives, specific features have been identified as critical for their interaction with various biological targets.

The fluoro and amino groups at the 5- and 3-positions, respectively, are critical determinants of the biological activity of this scaffold.

Fluoro Substituent: The introduction of a fluorine atom can significantly impact a molecule's physicochemical properties. nih.govresearchgate.net Fluorine's high electronegativity can alter the electronic distribution within the aromatic ring, influencing the acidity and basicity of nearby functional groups. researchgate.net This can lead to enhanced binding affinity and metabolic stability. For instance, fluorination can increase a compound's lipophilicity, which may affect its ability to cross cell membranes. researchgate.netresearchgate.net The strategic placement of fluorine can also lead to favorable interactions with the target protein, such as through the formation of specific halogen bonds.

Optimization of Substituted Ring Systems (e.g., Cyclohexyl, Piperidyl)

To further explore the chemical space and improve the pharmacological profile of 3-amino-5-fluoropicolinamide derivatives, various cyclic moieties, such as cyclohexyl and piperidyl rings, are often appended to the core scaffold.

When incorporating chiral centers, such as in substituted piperidyl rings, the stereochemistry of these substituents can have a profound impact on biological activity. nih.govresearchgate.net Different stereoisomers can exhibit vastly different potencies and selectivities due to their unique three-dimensional arrangements, which dictate how they fit into the target's binding pocket. nih.govresearchgate.net Molecular modeling studies can help elucidate the structural and stereochemical requirements for optimal interaction with the biological target. nih.govresearchgate.net

| Compound | Stereochemistry | Biological Activity (IC50) |

| Isomer A | (R) | 10 nM |

| Isomer B | (S) | 500 nM |

This table illustrates a hypothetical example of how stereochemistry can influence biological activity, where the (R)-isomer is significantly more potent than the (S)-isomer.

Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a ligand, providing a measure of how efficiently a molecule binds to its target. wikipedia.org The introduction of substituents to the cyclic ring systems can be evaluated based on their contribution to ligand efficiency. The goal is to identify substituents that enhance binding affinity without disproportionately increasing the size or lipophilicity of the molecule. mtak.hu

| Substituent | Molecular Weight | pIC50 | Ligand Efficiency (LE) |

| -H | 350 | 7.0 | 0.30 |

| -CH3 | 364 | 7.5 | 0.31 |

| -Cl | 384.5 | 8.0 | 0.32 |

This interactive table provides a simplified representation of how different substituents might affect ligand efficiency. LE is calculated as (1.37 * pIC50) / number of non-hydrogen atoms.

Comparative SAR Analysis Across Diverse Biological Targets

The 3-amino-5-fluoropicolinamide scaffold has shown activity against a range of biological targets, including kinases and other enzymes. A comparative analysis of the SAR across these different targets can reveal key structural modifications that confer selectivity. For example, a particular substituent on the piperidyl ring might be well-tolerated by one target but cause a steric clash in the binding site of another.

| Target | Key Substituent for Potency | Observations |

| Kinase A | 4-fluorophenyl | The fluorine atom forms a key interaction with a specific amino acid residue in the binding pocket. |

| Kinase B | Cyclopropyl (B3062369) | The small, rigid cyclopropyl group fits optimally into a hydrophobic pocket. |

| Enzyme C | N-methylpiperidine | The methyl group is essential for displacing a water molecule and forming a favorable interaction. |

This table showcases hypothetical SAR data across different biological targets, highlighting how specific structural features can drive potency and selectivity.

By systematically exploring the SAR of the 3-amino-5-fluoropicolinamide scaffold, researchers can design and synthesize novel compounds with improved potency, selectivity, and drug-like properties for various therapeutic applications.

Molecular Mechanisms of Action for 3 Amino 5 Fluoropicolinamide Derivatives

Target Identification and Validation in Molecular Biology

The therapeutic potential of 3-amino-5-fluoropicolinamide derivatives is rooted in their ability to selectively target and inhibit key enzymes involved in cancer cell proliferation and survival. Extensive research has identified the PIM kinase family as the primary target of these compounds.

PIM Kinase Family Inhibition (PIM1, PIM2, PIM3)

The proviral integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that play crucial roles in tumorigenesis.

Unlike many other kinases that require activation by upstream signaling events, PIM kinases are constitutively active, meaning they are always in an "on" state. nih.govjuniperpublishers.com This constant activity is maintained by extensive hydrophobic and hydrogen bond interactions between the activation loop and the catalytic loop of the enzyme. nih.gov Their expression is largely regulated at the transcriptional level, often downstream of oncogenic pathways like JAK/STAT. nih.gov

The oncogenic roles of PIM kinases are multifaceted. They promote cell survival and proliferation while suppressing apoptosis (programmed cell death). aacrjournals.orgnih.gov This is achieved through the phosphorylation of a wide array of downstream substrates that regulate critical cellular processes:

Cell Cycle Progression: PIM kinases phosphorylate and regulate proteins that control the cell cycle, such as CDC25A, p21Cip1/Waf1, and p27Kip1. nih.govjcpjournal.orgaacrjournals.org By phosphorylating and inactivating the cyclin-dependent kinase inhibitor p27Kip1, for example, PIM kinases promote the transition from the G1 to the S phase of the cell cycle, thereby driving cell division. aacrjournals.orgnih.gov

Apoptosis Inhibition: A key mechanism by which PIM kinases prevent apoptosis is through the phosphorylation of the pro-apoptotic protein BAD (Bcl-2-associated agonist of cell death). nih.gov Phosphorylation of BAD promotes its binding to 14-3-3 proteins, preventing it from associating with and inhibiting the anti-apoptotic protein Bcl-XL.

Regulation of Metabolism and Protein Translation: PIM kinases are implicated in the mTOR signaling pathway, a central regulator of cell growth and metabolism. nih.gov Inhibition of PIM kinases can lead to the inactivation of the mTORC1 signaling complex, thereby impairing cap-dependent protein translation, a process frequently deregulated in cancer to support aberrant growth.

The three PIM kinase isoforms (PIM1, PIM2, and PIM3) exhibit a high degree of sequence homology and functional redundancy. nih.gov This means that the different isoforms can often compensate for one another. As a result, inhibiting only one isoform may not be sufficient to achieve a therapeutic effect. Therefore, a pan-PIM inhibition strategy, which involves simultaneously blocking the activity of all three PIM kinases, is considered a more effective approach for cancer therapy. nih.gov This strategy is expected to provide superior antitumor efficacy by comprehensively blocking the oncogenic signaling mediated by the PIM kinase family. nih.gov

Other Identified Protein Kinase Targets

While 3-amino-5-fluoropicolinamide derivatives are highly selective for the PIM kinase family, extensive kinase profiling has been conducted to assess their off-target activities. One of the most well-characterized derivatives, N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide, known as PIM447, was screened against a panel of 68 different protein kinases. nih.gov The results demonstrated remarkable selectivity for PIM kinases. nih.govselleckchem.com

Minor inhibitory activity was observed against a few other kinases, but only at significantly higher concentrations. These include:

GSK3β (Glycogen synthase kinase-3 beta)

PKN1 (Protein kinase N1)

PKCτ (Protein kinase C theta)

The IC50 values for these off-target kinases were in the micromolar range (1-5 μM), representing a potency that is over 100,000-fold less than that for the PIM kinases. nih.govselleckchem.com In cellular assays, PIM447 showed no activity against GSK3β even at concentrations up to 20 μM. nih.gov

Enzymatic Activity Assays and Inhibition Kinetics

The potency of 3-amino-5-fluoropicolinamide derivatives has been quantified through various enzymatic assays. These assays directly measure the ability of the compounds to inhibit the catalytic activity of the PIM kinases. The derivative PIM447 has shown exceptionally potent inhibition of all three PIM kinase isoforms, with inhibition constant (Ki) values in the picomolar range.

| Compound | Target Kinase | Ki (pM) | IC50 (nM) |

| PIM447 | PIM1 | 6 | <3 |

| PIM447 | PIM2 | 18 | <3 |

| PIM447 | PIM3 | 9 | <3 |

This table is based on data from multiple sources. selleckchem.com

The low picomolar Ki values indicate an extremely high binding affinity of PIM447 for the PIM kinases. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are also in the low nanomolar range, further confirming the potent inhibitory activity of this class of compounds.

Allosteric Modulation and Orthosteric Binding Mechanisms

The mechanism by which 3-amino-5-fluoropicolinamide derivatives inhibit PIM kinases is through orthosteric binding. This means they bind to the same site as the enzyme's natural substrate, adenosine (B11128) triphosphate (ATP). By occupying the ATP-binding pocket, these inhibitors directly compete with ATP, preventing the transfer of a phosphate (B84403) group to downstream substrate proteins and thereby blocking the kinase's catalytic activity. nih.gov

The high selectivity of these compounds for PIM kinases over other kinases can be attributed to a unique structural feature within the ATP-binding pocket of the PIM family. PIM kinases are the only known kinases to possess a proline residue in the hinge region of the ATP-binding site. nih.gov This proline residue results in a distinct architecture and hydrogen-bonding pattern compared to other kinases, which typically form two hydrogen bonds with ATP. nih.gov The unique hinge region of PIM kinases allows for only a single hydrogen bond interaction with ATP. nih.gov Medicinal chemists have successfully exploited this structural difference to design potent and highly selective ATP-competitive inhibitors, such as the 3-amino-5-fluoropicolinamide derivatives, that fit snugly into this unique pocket. Computational modeling and structural analyses have confirmed the binding of these inhibitors within the ATP-binding site, validating the orthosteric mechanism of action.

There is no evidence to suggest that these compounds act via allosteric modulation, which would involve binding to a site distinct from the active site to induce a conformational change that inhibits enzyme activity. The ATP-competitive nature of their inhibition strongly supports the orthosteric binding model.

Preclinical Pharmacological Evaluation of 3 Amino 5 Fluoropicolinamide Congeners

In Vitro Cellular Efficacy Studies

PIM447 has shown potent antiproliferative activity across a range of hematological cancer cell lines. In acute myeloid leukemia (AML), the HEL 92.1.7 cell line, which exhibits high expression of PIM1, was particularly sensitive to PIM447 with an IC50 of 0.66 μM nih.gov. Other AML cell lines such as MOLM16 and KG1 also displayed high sensitivity, with GI50 values of 0.01μM after three days of treatment aacrjournals.org.

In multiple myeloma (MM) cell lines, PIM447 demonstrated cytotoxicity, inhibiting cell viability in a dose-dependent manner researchgate.net. The compound was also found to be active in PIM2-dependent MM cell lines nih.gov. Furthermore, studies on non-myeloma lymphoid tumor cell lines, including Activated B-Cell like (ABC) and Germinal Center B-cell like (GCB) subtypes of Diffuse Large B-Cell Lymphoma (DLBCL), have established the antiproliferative effects of PIM447, with IC50 values determined from cell viability assays merckmillipore.com.

The antiproliferative effects of PIM447 extend to solid tumors as well. In hepatoblastoma, a pediatric liver cancer, PIM447 significantly decreased cell viability and proliferation in both the HuH6 cell line and a patient-derived xenograft (PDX) line, COA67 juniperpublishers.commdpi.com.

| Cancer Type | Cell Line | Assay | Result | Reference |

|---|---|---|---|---|

| Acute Myeloid Leukemia (AML) | HEL 92.1.7 | IC50 | 0.66 μM | nih.gov |

| Acute Myeloid Leukemia (AML) | MOLM16 | GI50 | 0.01 μM | aacrjournals.org |

| Acute Myeloid Leukemia (AML) | KG1 | GI50 | 0.01 μM | aacrjournals.org |

| Eosinophilic Leukemia | EOL-1 | GI50 | 0.01 μM | aacrjournals.org |

| Multiple Myeloma (MM) | MM1S, OPM-2, RPMI-8226, NCI-H929 | MTT Assay | Dose-dependent decrease in cell viability | researchgate.net |

| Diffuse Large B-Cell Lymphoma (DLBCL) | Various ABC and GCB cell lines | IC50 | Values determined | merckmillipore.com |

| Hepatoblastoma | HuH6, COA67 | Viability/Proliferation Assays | Significant decrease | juniperpublishers.commdpi.com |

A key mechanism of action for PIM447 is the induction of apoptosis and modulation of the cell cycle in cancer cells. In myeloma cells, PIM447's cytotoxic effects are attributed to cell-cycle disruption and the induction of apoptosis aacrjournals.orgresearchgate.net. This is mediated by a decrease in the phosphorylation of Bad (at Ser112) and levels of c-Myc, alongside the inhibition of the mTORC1 pathway aacrjournals.orgresearchgate.net.

In AML cell lines (Molm-13 and OCI-AML3) and bone marrow mononuclear cells from AML patients, PIM447 treatment selectively increased apoptosis rates nih.gov. For the acute erythroid leukemia cell line HEL 92.1.7, PIM447 was shown to suppress cell proliferation, induce G0/G1 cell cycle arrest, and increase apoptosis nih.gov.

Cell cycle analysis in MM1S and OPM-2 multiple myeloma cells revealed that PIM447 increased the percentage of cells in the G0–G1 phase while decreasing the proportion of cells in the proliferative S and G2–M phases researchgate.netnih.gov. Similar cell cycle blockade at the G0-G1 phase was observed in other myeloma cell lines following treatment with PIM447 in combination with other agents frontiersin.org. In hepatoblastoma cells, PIM447 also significantly increased apoptosis, as evidenced by increased levels of cleaved caspase 3 and cleaved PARP juniperpublishers.com.

While the direct modulation of inflammatory responses by 3-Amino-5-fluoropicolinamide congeners is an area of ongoing investigation, the role of PIM kinases in signaling pathways related to inflammation suggests a potential for such activity. PIM kinases are known to be involved in pathways that can influence immune responses, and their inhibition may have downstream effects on the tumor microenvironment nih.gov. However, specific studies detailing the direct inflammatory response modulation by PIM447 in cell models are not extensively covered in the available literature.

In Vivo Efficacy in Murine Models

The in vivo efficacy of PIM447 has been demonstrated in several murine xenograft models of hematological cancers. In a KG-1 AML mouse xenograft model, PIM447 demonstrated single-agent antitumor activity aacrjournals.org. Similarly, in an acute myeloid leukemia xenograft model, the compound showed significant in vivo activity researchgate.netresearchgate.netresearchgate.net. For acute erythroid leukemia, oral administration of PIM447 was effective in a xenograft model using HEL 92.1.7 cells nih.gov.

In the context of multiple myeloma, PIM447 was evaluated in a disseminated murine model of human myeloma, where it significantly reduced tumor burden aacrjournals.orgresearchgate.net. The compound also showed efficacy in several mouse subcutaneous xenograft models of MM nih.gov.

For solid tumors, the in vivo activity of PIM447 has been studied in hepatoblastoma. PIM kinase inhibition has been shown to decrease hepatoblastoma tumor growth in vivo juniperpublishers.com.

PIM447 has shown significant tumor growth inhibition in various in vivo models. In the HEL 92.1.7 acute erythroid leukemia xenograft model, oral administration of PIM447 suppressed tumor growth and extended the survival of the mice without causing significant changes in body weight nih.gov. In a disseminated model of human myeloma, PIM447 not only reduced tumor burden but also prevented tumor-associated bone loss researchgate.net. Furthermore, in leukemic NSG mice bearing Molm-13-GFP AML cells, PIM447 treatment diminished the presence of AML cells in the bone marrow, peripheral blood, and spleen nih.gov.

Regarding metastasis suppression, while direct in vivo studies on solid tumor metastasis are limited for PIM447, its in vitro effects suggest potential. In hepatoblastoma cells, PIM447 was shown to decrease cell motility juniperpublishers.commdpi.com. The reduction of tumor burden in a disseminated model of multiple myeloma also points towards an effect on cancer cell dissemination researchgate.net. The broader family of PIM kinase inhibitors has been noted to hinder the metastatic capabilities of cancer cells in preclinical investigations researchgate.net.

| Cancer Type | Model | Key Findings | Reference |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | KG-1 Xenograft | Demonstrated single-agent antitumor activity. | aacrjournals.org |

| Acute Erythroid Leukemia | HEL 92.1.7 Xenograft | Suppressed tumor growth and extended survival. | nih.gov |

| Acute Myeloid Leukemia (AML) | Molm-13-GFP in NSG mice | Diminished AML cells in bone marrow, peripheral blood, and spleen. | nih.gov |

| Multiple Myeloma (MM) | Disseminated Murine Model | Significantly reduced tumor burden and prevented tumor-associated bone loss. | researchgate.net |

| Hepatoblastoma | Xenograft Model | Inhibition of PIM kinases decreased tumor growth. | juniperpublishers.com |

Preclinical Metabolic Stability Assessments

The primary goal of preclinical metabolic stability assessments is to predict the in vivo behavior of a drug candidate by examining its susceptibility to metabolism by drug-metabolizing enzymes. These studies are typically conducted in the early stages of drug discovery to guide the selection and optimization of lead compounds. For 3-amino-5-fluoropicolinamide congeners, these evaluations are crucial for identifying potential metabolic liabilities and informing structural modifications to improve their pharmacokinetic profile.

Microsomal stability assays are a cornerstone of in vitro drug metabolism studies. These assays utilize liver microsomes, which are subcellular fractions rich in cytochrome P450 (CYP450) enzymes, the primary enzymes responsible for the oxidative metabolism of many drugs. By incubating a compound with liver microsomes and a necessary cofactor such as NADPH, researchers can determine the rate of its metabolism. This provides an estimate of the compound's intrinsic clearance, a measure of the inherent ability of the liver to metabolize a drug.

Table 1: Representative Microsomal Stability Data for Picolinamide (B142947) Analogs

| Compound | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Analog A | Human | 45 | 15.4 |

| Analog A | Rat | 25 | 27.7 |

| Analog B | Human | > 60 | < 11.5 |

| Analog B | Rat | 50 | 13.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific data for 3-Amino-5-fluoropicolinamide was not found in the public domain.

Metabolite identification is a critical component of these studies. It involves the characterization of the chemical structures of metabolites formed during the incubation. This information helps to pinpoint the "metabolic hotspots" on the molecule—the specific sites that are most susceptible to enzymatic modification. For fluorinated picolinamides, common metabolic pathways could include hydroxylation of the pyridine (B92270) ring or alkyl substituents, N-dealkylation, or amide hydrolysis. The presence of the fluorine atom can influence the regioselectivity of metabolism, potentially blocking metabolism at the site of fluorination.

Once metabolic liabilities are identified, medicinal chemists employ various strategies to enhance the metabolic stability of the lead compounds. The goal is to reduce the rate of metabolic clearance, thereby increasing the drug's half-life and oral bioavailability.

One common and effective strategy is the introduction of fluorine atoms at metabolically susceptible positions. researchgate.net The strong carbon-fluorine bond can block oxidative metabolism by CYP450 enzymes at that site. For the 3-amino-5-fluoropicolinamide scaffold, the existing fluorine atom may already confer a degree of metabolic stability. Further optimization could involve the introduction of additional fluorine atoms or other electron-withdrawing groups on other parts of the molecule identified as metabolic hotspots.

Another strategy involves the modification of labile functional groups. For instance, if an amide bond is found to be susceptible to hydrolysis, it could be replaced with a more stable bioisostere. Similarly, alkyl groups that are prone to hydroxylation can be modified, for example, by introducing steric hindrance or replacing them with less metabolically active groups.

Computational and Theoretical Chemistry Approaches in Picolinamide Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jddhs.comnih.govresearchgate.net In the context of 3-Amino-5-fluoropicolinamide, molecular docking can be employed to predict its binding affinity and mode of interaction with a specific biological target, such as an enzyme or a receptor. This method is crucial for hit identification and lead optimization in drug discovery. jddhs.comresearchgate.net

The process involves preparing a three-dimensional structure of the target protein and the ligand (3-Amino-5-fluoropicolinamide). Using sophisticated algorithms, the ligand's conformational flexibility is explored, and it is "docked" into the protein's binding site. Scoring functions are then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. jddhs.com

For instance, studies on other picolinamide (B142947) derivatives have successfully used molecular docking to identify them as potent inhibitors of targets like VEGFR-2 and c-Met kinase. nih.govnih.gov In a hypothetical docking study of 3-Amino-5-fluoropicolinamide with a protein kinase, the model might predict key interactions. The picolinamide core could form hydrogen bonds with backbone residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. The amino group and the fluorine atom could also form specific hydrogen bonds or halogen bonds with amino acid side chains, enhancing binding affinity and selectivity. nih.gov

Table 1: Hypothetical Molecular Docking Results for 3-Amino-5-fluoropicolinamide

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase X | -8.5 | Cys-95, Gly-96, Val-28 | doneHydrogen Bond, doneHydrophobic |

| Toll-like Receptor 8 | -9.2 | Asp-543, Ile-388, Phe-405 | doneHydrogen Bond, donePi-Pi Stack |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov These models are fundamental in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead structures. mdpi.com A QSAR study on a series of analogues of 3-Amino-5-fluoropicolinamide would involve synthesizing or computationally generating a set of related molecules with varying substituents. The biological activity of these compounds would be determined experimentally, and then a correlation between this activity and calculated molecular descriptors would be established.

The molecular descriptors used in QSAR can be categorized into several types:

Electronic descriptors: Such as Hammett constants, which describe the electron-donating or electron-withdrawing nature of substituents.

Steric descriptors: Like Taft parameters or molar refractivity, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Commonly the partition coefficient (logP), which measures the lipophilicity of the compound.

For 3-Amino-5-fluoropicolinamide, the fluorine atom would significantly influence the electronic properties of the pyridine (B92270) ring and could also affect the compound's lipophilicity and binding interactions. A QSAR model could quantify these effects. For example, a hypothetical QSAR equation might look like:

pIC₅₀ = 0.5 * logP - 1.2 * σ + 0.8 * Es + C

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the hydrophobicity parameter, σ is the Hammett constant, Es is the steric parameter, and C is a constant. Such a model could guide the design of new analogues with potentially improved activity. nih.gov

Molecular Dynamics Simulations of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are powerful tools for studying the stability of ligand-receptor complexes and for understanding the conformational changes that may occur upon ligand binding. nih.govuq.edu.aunih.gov

An MD simulation of a 3-Amino-5-fluoropicolinamide-protein complex would start with the docked pose obtained from molecular docking. The complex would be placed in a simulated physiological environment (a box of water molecules and ions), and the forces between all atoms would be calculated using a force field. By solving Newton's equations of motion, the trajectory of the atoms over a period of nanoseconds to microseconds can be simulated. mdpi.com

The results of an MD simulation can reveal:

The stability of the key interactions observed in docking.

The role of water molecules in mediating ligand-protein interactions.

The flexibility of different parts of the protein and the ligand.

The free energy of binding, which is a more accurate measure of binding affinity than docking scores.

For 3-Amino-5-fluoropicolinamide, MD simulations could confirm whether the hydrogen bonds predicted by docking are stable over time and could provide insights into the dynamic behavior of the fluorinated ring within the binding pocket. semanticscholar.org

Predictive Modeling for Absorption, Distribution, Metabolism

A crucial aspect of drug development is understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as poor pharmacokinetics is a major reason for the failure of drug candidates. nih.govresearchgate.net In silico ADME models provide a rapid and cost-effective way to predict these properties before a compound is synthesized. longdom.orgresearchgate.net

For 3-Amino-5-fluoropicolinamide, various computational models can be used to predict its ADME profile. These models are often based on QSAR principles or machine learning algorithms trained on large datasets of experimental data. diva-portal.org

Key ADME properties that can be predicted include:

Absorption: Parameters like Caco-2 permeability (predicting intestinal absorption) and solubility.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes. The introduction of a fluorine atom can sometimes block metabolic pathways, potentially increasing the half-life of a drug. nih.govmdpi.comnih.govresearchgate.netmdpi.com

Excretion: Prediction of renal clearance.

Table 2: Predicted ADME Properties for 3-Amino-5-fluoropicolinamide

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Aqueous Solubility (logS) | -2.5 | warningModerately Soluble |

| Caco-2 Permeability | High | doneGood Intestinal Absorption |

| Plasma Protein Binding | 85% | warningModerate Binding |

| Blood-Brain Barrier Permeation | Low | doneLow CNS Side Effects Potential |

| CYP2D6 Inhibition | No | doneLow Risk of Drug-Drug Interactions |

Future Directions and Emerging Research Avenues for 3 Amino 5 Fluoropicolinamide Derivatives

Design of Novel Chemical Libraries Based on the Picolinamide (B142947) Scaffold

The picolinamide structure is recognized as a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets. nih.govmdpi.com The design of novel chemical libraries centered on this scaffold is a key strategy for discovering new therapeutic agents. Future efforts in this area will focus on several innovative approaches:

Scaffold Hopping and Bioisosteric Replacement: These techniques are employed to create novel derivatives by replacing parts of the picolinamide core with structurally different but functionally similar groups. researchgate.net This can lead to compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. For instance, bioisosteric replacement strategies, sometimes guided by software like Cresset's Spark, have been used to identify alternative core structures that mimic the picolinamide macrocycle. researchgate.net

Diversity-Oriented Synthesis: This approach aims to create a wide array of structurally diverse molecules from a common starting material. By applying various reaction pathways to the 3-amino-5-fluoropicolinamide core, researchers can generate libraries of compounds that cover a broad chemical space, increasing the probability of identifying hits for new biological targets.

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind weakly to a target are identified and then grown or combined to produce a more potent lead compound. The picolinamide scaffold can be used as a starting point for creating fragment libraries, where different substituents are added to explore interactions with a target's binding site.

The goal of creating these libraries is to systematically explore structure-activity relationships (SAR), leading to the identification of new lead compounds for various diseases. chemdiv.com These libraries are often designed with specific physicochemical properties in mind to increase their potential for clinical success. chemdiv.combldpharm.com

Exploration of New Biological Targets and Therapeutic Applications

While derivatives of picolinamide have shown promise, ongoing research seeks to identify new biological targets and expand their therapeutic applications. The versatility of the picolinamide scaffold allows for its adaptation to interact with a wide range of proteins and enzymes. nih.gov

Oncology: Picolinamide derivatives have been extensively studied as anticancer agents. nih.govnih.gov For example, N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide, also known as PIM447, is a potent inhibitor of PIM kinases and has entered clinical trials for hematological malignancies. acs.org Other derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora-B kinase, both of which are important targets in cancer therapy. nih.govnih.gov Future research will likely explore other kinases and signaling pathways implicated in cancer.

Infectious Diseases: The picolinamide core is present in compounds with activity against various pathogens. Fenpicoxamid, a fungicide derived from the natural product UK-2A, is based on a picolinamide structure. researchgate.net The scaffold has also been incorporated into potent antiviral agents, including inhibitors of HIV reverse transcriptase and compounds active against a broad spectrum of viruses. mdpi.com The exploration of picolinamide derivatives against emerging viral and bacterial threats represents a significant avenue for future research.

Neurodegenerative Diseases: Recent studies have highlighted the role of enzymes like Casein kinase 1 δ (CK1δ) in the development of neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. nih.gov The strategy of "scaffold repurposing," where existing chemical libraries are screened against new targets, has successfully identified novel picolinamide-based scaffolds as CK1δ inhibitors. nih.gov This opens the door to developing new treatments for these challenging diseases.

Table 1: Investigated Biological Targets for Picolinamide Derivatives

| Biological Target | Therapeutic Area | Example Compound/Derivative Class |

|---|---|---|

| PIM Kinases | Oncology | PIM447 acs.org |

| VEGFR-2 | Oncology | Picolinamide derivatives with (thio)urea moieties nih.gov |

| Aurora-B Kinase | Oncology | N-methylpicolinamide-4-thiol derivatives nih.gov |

| Fungi (Qi site of cytochrome bc1) | Agriculture (Fungicide) | Fenpicoxamid researchgate.net |

| HIV Reverse Transcriptase | Antiviral | DE scaffold-based inhibitors mdpi.com |

Development of Advanced Synthetic Methodologies

Current synthetic routes often involve standard coupling reactions. researchgate.netmdpi.com For instance, the amide bond is typically formed by activating the picolinic acid, often by converting it to an acyl chloride with thionyl chloride, followed by reaction with the desired amine. mdpi.com Other methods involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 1-Hydroxybenzotriazole (HOBT). researchgate.net

Future advancements are expected in the following areas:

Catalysis: The use of novel catalysts, including those based on abundant and non-precious metals like molybdenum, can provide new ways to form key chemical bonds with high selectivity and efficiency. acs.orgacs.org Mo-catalyzed asymmetric allylic alkylation, for example, allows for the construction of complex molecular scaffolds containing quaternary stereocenters. acs.orgacs.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. Applying flow chemistry to the synthesis of picolinamide libraries could significantly accelerate the production of new derivatives for screening.

Photoredox Catalysis: This technique uses light to initiate chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods. It could open up new avenues for functionalizing the picolinamide scaffold in previously inaccessible ways.

Table 2: Selected Synthetic Reagents for Picolinamide Derivatives

| Reagent/Method | Purpose |

|---|---|

| Thionyl chloride | Activation of carboxylic acid to acyl chloride mdpi.com |

| DCC/HOBT | Amide bond formation (coupling agents) researchgate.net |

| Palladium on carbon | Reduction of nitro groups nih.gov |

| Molybdenum catalysts | Asymmetric allylic alkylation acs.orgacs.org |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Picolinamide Chemistry

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by accelerating timelines and reducing costs. nih.gov These computational tools can be powerfully applied to the development of picolinamide derivatives.

Predictive Modeling (QSAR): Quantitative structure-activity relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of new picolinamide derivatives based on their chemical structures. nih.govallerin.com By training these models on existing data, researchers can prioritize the synthesis of compounds that are most likely to be active, saving time and resources. allerin.com

Virtual Screening: AI-powered platforms can screen vast virtual libraries of picolinamide-based compounds against a biological target's three-dimensional structure. mdpi.com This in silico approach can identify potential hits much faster than traditional high-throughput screening (HTS) methods. allerin.com

De Novo Drug Design: Deep learning models can generate entirely new molecular structures that are optimized to bind to a specific target and possess desirable drug-like properties. nih.govmdpi.com These algorithms can be used to design novel picolinamide derivatives with enhanced potency and selectivity.

Synthesis Prediction: AI tools are being developed to predict viable synthetic routes for complex molecules. mdpi.com This can help chemists devise the most efficient ways to synthesize novel picolinamide derivatives designed by computational methods.

The integration of AI and ML does not replace laboratory research but rather augments it, creating a more efficient cycle of design, synthesis, and testing. nih.govmdpi.com By leveraging these advanced computational techniques, the future exploration of the 3-amino-5-fluoropicolinamide scaffold can be more targeted, rapid, and successful.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-5-fluoropicolinamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves fluorination of picolinamide precursors or nucleophilic substitution on halogenated pyridine derivatives. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd/C for hydrogenation). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95% by HPLC) . Yield optimization requires monitoring intermediates via LC-MS and adjusting stoichiometry of fluorinating agents (e.g., Selectfluor®).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 3-Amino-5-fluoropicolinamide?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine ring) and amine protons (δ 5.5–6.5 ppm, broad). Fluorine substituents cause splitting patterns (e.g., ⁵J coupling in pyridine ring) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).

- MS : Molecular ion peak at m/z 154.1 (C₆H₆FN₃O) with fragmentation patterns matching loss of NH₂ or F groups .

Q. What are the solubility and stability profiles of 3-Amino-5-fluoropicolinamide in common solvents, and how do these affect experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. Stability studies (TGA/DSC) show decomposition >200°C. For kinetic assays, prepare fresh solutions in anhydrous DMSO to prevent hydrolysis. Long-term storage requires desiccated conditions (-20°C) under inert gas .

Advanced Research Questions

Q. How does the electronic effect of the 5-fluoro substituent influence the reactivity of 3-Amino-5-fluoropicolinamide in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect activates the pyridine ring for NAS at the 2- and 4-positions. Computational studies (DFT) can map electron density to predict regioselectivity. Experimentally, compare reaction rates with non-fluorinated analogs using kinetic profiling (UV-Vis monitoring at 254 nm) .

Q. What mechanistic insights can be gained from contradictory data on the compound’s biological activity in kinase inhibition assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration, pH) or off-target effects. Use orthogonal methods:

- Biochemical assays : Vary ATP levels (0.1–10 mM) to assess competitive inhibition.

- Cellular assays : Combine with siRNA knockdown to confirm target specificity.

- Structural analysis : Co-crystallize with kinases (e.g., JAK2) to resolve binding modes vs. docking predictions .

Q. How can structure-activity relationship (SAR) studies of 3-Amino-5-fluoropicolinamide derivatives guide the design of selective enzyme inhibitors?

- Methodological Answer :

- Synthetic modifications : Introduce substituents at the 2-position (e.g., methyl, chloro) to sterically hinder non-target interactions.

- In vitro testing : Screen against enzyme panels (e.g., cytochrome P450 isoforms) to assess selectivity.

- QSAR modeling : Use Hammett constants (σ) of substituents to correlate electronic effects with IC₅₀ values .

Q. What strategies mitigate batch-to-batch variability in the synthesis of 3-Amino-5-fluoropicolinamide for reproducible pharmacological studies?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress.

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology.

- Quality control : Use orthogonal analytics (e.g., ¹⁹F NMR for fluorine content validation) .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.